![molecular formula C26H24S2 B3028245 7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole CAS No. 1781261-93-5](/img/structure/B3028245.png)

7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole

Overview

Description

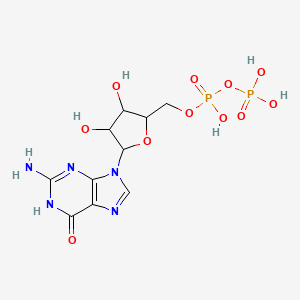

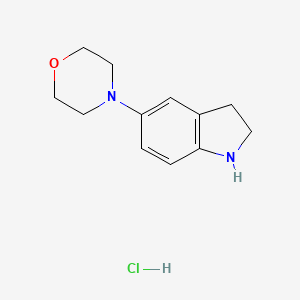

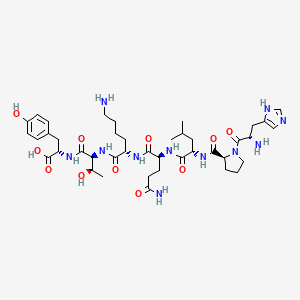

“7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is a chemical compound with the molecular formula C26H24S2 and a molecular weight of 400.6 g/mol.

Synthesis Analysis

The synthesis of unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) scaffolds, which includes “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole”, involves a modular approach. This approach combines a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis

The molecular structure of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is derived from the 1benzothieno3,2-bbenzothiophene (BTBT) scaffold. The BTBT scaffold is a key component in the structure of this compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” include a Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal . The solubility of this compound in various solvents such as toluene, anisole, and chlorobenzene is also provided .Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for use in thin-film transistors. Researchers have explored BTBT-based materials to enhance device performance, stability, and scalability in electronic applications .

Dye-Sensitized Solar Cells (DSSCs)

In recent years, BTBT has emerged as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently harvest sunlight and transfer charge makes it promising for next-generation solar cells. Researchers continue to investigate BTBT derivatives for improved photovoltaic efficiency .

Organic Photovoltaics (OPVs)

BTBT-based materials have found applications in organic photovoltaics. By incorporating BTBT derivatives into the active layer of OPVs, researchers aim to enhance light absorption, charge separation, and overall device performance. These efforts contribute to the development of sustainable energy solutions .

Aggregation-Induced Emission (AIE) Behavior

BTBT exhibits aggregation-induced emission (AIE), a phenomenon where its fluorescence intensity increases upon aggregation. Researchers have explored this behavior for applications in sensors, imaging, and optoelectronic devices. Understanding AIE mechanisms allows for the design of efficient luminescent materials .

Mechanofluorochromism (MFC)

BTBT derivatives, such as 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE), display MFC. Under mechanical stress, these compounds change their emission color, making them valuable for stress-sensing applications. The interaction between molecular packing and mechanical forces drives this intriguing behavior .

Halochromic Effects

BTBT-NMe (1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine) exhibits halochromic behavior due to protonation. This property can be harnessed for chemical sensing, pH-responsive materials, and color-changing indicators. Understanding the underlying interactions provides insights into designing responsive materials .

Mechanism of Action

The mechanism of action of “7-Hexyl-2-phenyl-1benzothiolo3,2-bbenzothiole” is not explicitly mentioned in the search results.

properties

IUPAC Name |

7-hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24S2/c1-2-3-4-6-9-18-12-14-21-23(16-18)27-26-22-15-13-20(17-24(22)28-25(21)26)19-10-7-5-8-11-19/h5,7-8,10-17H,2-4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGODQSHQLVHMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)

![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)

![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)